N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C26H34N4O2S and its molecular weight is 466.64. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Heterocyclic Compound Formation
Researchers have explored various synthetic routes to create derivatives of thieno[2,3-d]pyrimidines and related heterocyclic compounds. For instance, reactions involving amino-substituted thieno[2,3-b]pyridines have been developed for the synthesis of fused pyridothieno[3,2-d]pyrimidinones, which were further converted into hydrazino derivatives. These derivatives were subject to cyclocondensation with orthoformate or formic acid to yield pyranopyridothienopyrimidines and cyclopentapyridothienopyrimidines annulated by a triazole ring at the pyrimidine ring (Paronikyan et al., 2014).
Antimicrobial and Antitumor Activities
Several studies have focused on the biological activities of thieno[2,3-d]pyrimidine derivatives. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. The majority of these newly synthesized compounds displayed potent anticancer activity on various human cancer cell lines, suggesting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2S/c1-3-30(19-10-7-9-18(2)17-19)16-8-15-27-23(31)14-13-22-28-25(32)24-20-11-5-4-6-12-21(20)33-26(24)29-22/h7,9-10,17H,3-6,8,11-16H2,1-2H3,(H,27,31)(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGQDYWOCXGEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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